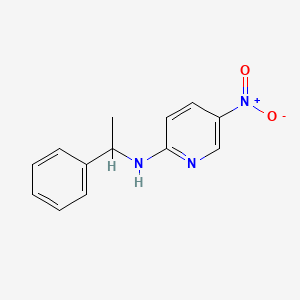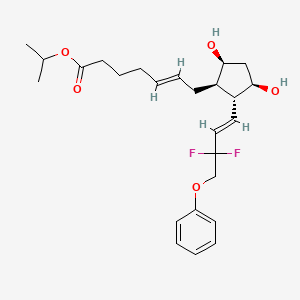
5,6-trans-Tafluprost
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-trans-Tafluprost is a fluorinated analog of prostaglandin F2α, primarily used as an efficacious ocular hypotensive agent in the treatment of glaucoma and ocular hypertension . This compound is known for its high affinity for the fluoroprostaglandin receptor PGF2α, making it a potent agent in reducing intraocular pressure .
Preparation Methods
The synthesis of 5,6-trans-Tafluprost involves several key steps:
Chemical Reactions Analysis
5,6-trans-Tafluprost undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions involve the use of reagents like diisobutylaluminum hydride.
Substitution: Substitution reactions can occur, particularly involving the fluorine atoms.
Common Reagents and Conditions: Reagents such as morpholinosulfur trifluoride and diisobutylaluminum hydride are commonly used.
Major Products: The major products formed include various fluorinated analogs and derivatives of prostaglandin F2α.
Scientific Research Applications
5,6-trans-Tafluprost has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-trans-Tafluprost involves its conversion to tafluprost acid, which is a selective agonist at the prostaglandin F receptor . This interaction increases the outflow of aqueous humor from the eyes, thereby reducing intraocular pressure . The main molecular target is the fluoroprostaglandin receptor PGF2α .
Comparison with Similar Compounds
5,6-trans-Tafluprost is compared with other prostaglandin analogs such as latanoprost, travoprost, and bimatoprost :
Properties
CAS No. |
1563176-58-8 |
|---|---|
Molecular Formula |
C25H34F2O5 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
propan-2-yl (E)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3+,15-14+/t20-,21-,22+,23-/m1/s1 |
InChI Key |
WSNODXPBBALQOF-WGBHBAPNSA-N |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


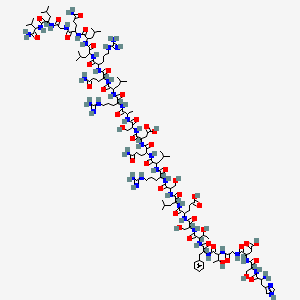
![Methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride](/img/structure/B13384952.png)
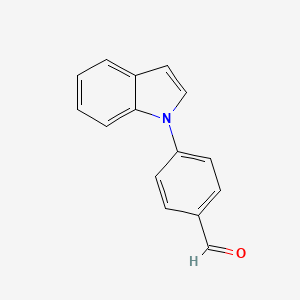
![Methyl 3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B13384965.png)

![methyl (1R,4aS,8S,8aS)-3-ethoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B13384975.png)
![5-[[(2R)-azetidin-2-yl]methoxy]-2-chloro-pyridine;hydrochloride](/img/structure/B13384980.png)
![1,7-Dihydroxy-2,6,6,10-tetramethyl-14-(3,4,5-trimethoxyphenyl)-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione](/img/structure/B13384985.png)
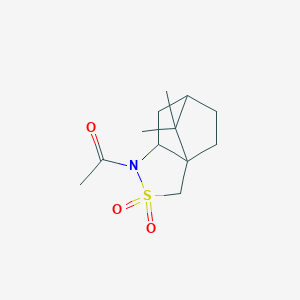

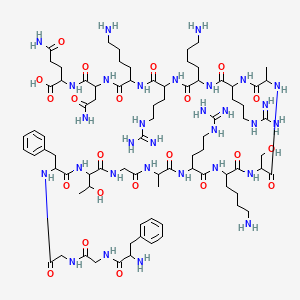
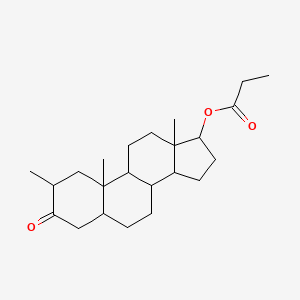
![4-[(3-Methoxyphenyl)ethynyl]pyridine](/img/structure/B13385031.png)
